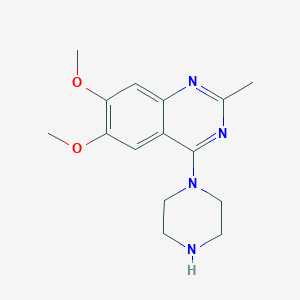

6,7-Dimethoxy-2-methyl-4-(piperazin-1-YL)quinazoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6,7-Dimethoxy-2-methyl-4-(piperazin-1-yl)quinazoline is a compound that has been studied for its potential pharmacological properties. It is part of a broader class of quinazoline derivatives that have been known to exhibit a range of biological activities, including antimalarial, antitumor, and antihypertensive effects . This particular derivative has been investigated for its ability to inhibit platelet-derived growth factor receptor (PDGFR) phosphorylation, which is a key process in various cellular functions and pathologies .

Synthesis Analysis

The synthesis of 6,7-Dimethoxy-4-(piperazin-1-yl)quinazoline has been achieved through a multi-step process starting from 2-amino-4,5-dimethoxybenzoic acid. The process involves cyclization, chlorination, and substitution reactions, resulting in an overall yield of 61% under optimized conditions . The structure of the synthesized compound was confirmed using 1H NMR and mass spectrometry (APCI) techniques.

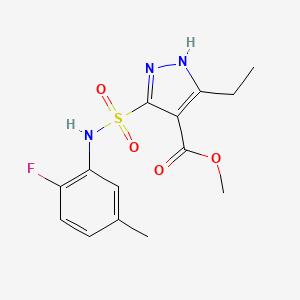

Molecular Structure Analysis

The molecular structure of 6,7-Dimethoxy-2-methyl-4-(piperazin-1-yl)quinazoline is characterized by the presence of a quinazoline core substituted with methoxy groups at the 6 and 7 positions, a methyl group at the 2 position, and a piperazin-1-yl group at the 4 position. The structure-activity relationship studies have shown that the methoxy groups and the piperazinyl moiety play significant roles in the compound's biological activity .

Chemical Reactions Analysis

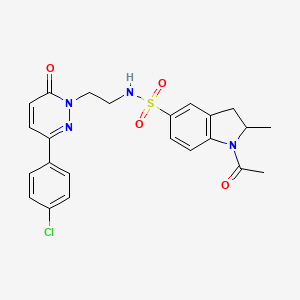

The chemical reactivity of 6,7-Dimethoxy-2-methyl-4-(piperazin-1-yl)quinazoline has been explored through various substitution reactions. These reactions have led to the creation of novel quinazoline derivatives containing piperazine analogs, which have shown potent antiproliferative activities against different cancer cell lines . The modifications on the quinazoline ring have been found to have major consequences for the compound's metabolic polymorphism .

Physical and Chemical Properties Analysis

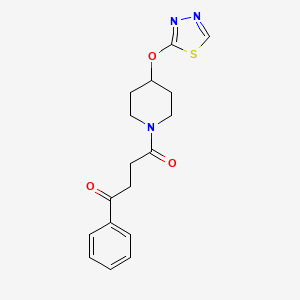

The physical and chemical properties of 6,7-Dimethoxy-2-methyl-4-(piperazin-1-yl)quinazoline derivatives are influenced by the substituents on the quinazoline ring. For instance, the introduction of ethoxy groups in place of methoxy groups has been shown to enhance the compound's inhibitory activity against PDGFR phosphorylation. However, further extension of the alkyl group reduces activity. The presence of an oxygen atom within the alkyl chain (methoxyethoxy and ethoxyethoxy analogues) has been suggested to significantly interact with the beta-PDGFR . Additionally, the compound's cytotoxicity against various cancer cell lines has been evaluated, indicating its potential as an antitumor agent .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Pharmacological Activities

Research has identified various pharmacological activities associated with 6,7-dimethoxy-2-methyl-4-(piperazin-1-yl)quinazoline derivatives. These compounds have been evaluated as α1-adrenoceptor antagonists, showing promising hypotensive effects in animal models. The exploration into the molecular modeling of these derivatives provides insights into their mechanism of action, offering a pathway for the development of novel antihypertensive drugs (Sahar Mahmoud Abou-Seri, K. Abouzid, Dalal A Abou El Ella, 2011).

Antibacterial and Antimalarial Potential

The compound and its derivatives have demonstrated significant antimicrobial and antimalarial properties. Studies have synthesized and tested various derivatives for their activity against a range of bacterial and fungal strains, revealing the potential of these compounds in addressing resistant microbial infections. Additionally, their antimalarial activity has been highlighted through structure-activity relationship studies, identifying promising leads for the development of new antimalarial drugs (Yuki Mizukawa et al., 2021).

Antitumor and Antihyperlipidemic Effects

Further investigations into 6,7-dimethoxy-2-methyl-4-(piperazin-1-yl)quinazoline derivatives have shown potent antitumor activities against various cancer cell lines, indicating their potential as antitumor agents. Moreover, some derivatives have been synthesized and evaluated for their antihyperlipidemic activity, demonstrating the compound's versatility in drug discovery for multiple health conditions (Wen Li et al., 2020).

Safety And Hazards

The safety information for “6,7-Dimethoxy-2-methyl-4-(piperazin-1-YL)quinazoline” includes hazard statements H302, H315, H319, and H335, and precautionary statements P261, P305+P351+P338 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation. Precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray and to rinse cautiously with water for several minutes in case of contact with eyes .

Eigenschaften

IUPAC Name |

6,7-dimethoxy-2-methyl-4-piperazin-1-ylquinazoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O2/c1-10-17-12-9-14(21-3)13(20-2)8-11(12)15(18-10)19-6-4-16-5-7-19/h8-9,16H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNDCWPNNDOJLCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2C(=N1)N3CCNCC3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dimethoxy-2-methyl-4-(piperazin-1-YL)quinazoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2-Naphthylsulfanyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2545480.png)

![1-(5-Chloro-2-methoxyphenyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2545483.png)

![2-((7-(3-((3,4-dimethoxyphenethyl)amino)-3-oxopropyl)-8-oxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)-N-(2-methoxyphenyl)butanamide](/img/structure/B2545487.png)

![dimethyl 2-(cyclopropanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2545488.png)

![2-[(2-chlorophenyl)sulfanyl]-N-(3-cyanothiolan-3-yl)propanamide](/img/structure/B2545491.png)

![1-[4-[(6-Methoxypyrimidin-4-yl)amino]piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2545495.png)

![N-(2-methoxyethyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(thiophen-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B2545500.png)

![1-(4-Chloro-3-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2545501.png)